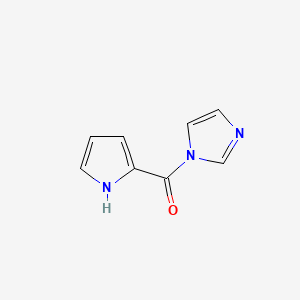
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone is a heterocyclic compound that features both pyrrole and imidazole rings. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone typically involves the reaction of pyrrole-2-carboxylic acid with carbonyldiimidazole. This reaction is often carried out under microwave conditions in the presence of a base, which facilitates the formation of the desired product . The process is efficient and does not require extensive purification steps such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Análisis De Reacciones Químicas
Types of Reactions: (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antimicrobial and antiviral properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone exerts its effects involves its interaction with various molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity . The compound’s ability to participate in hydrogen bonding and π-π interactions also plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Imidazole: Shares the imidazole ring structure but lacks the pyrrole moiety.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the imidazole component.
Carbonyldiimidazole: Used in the synthesis of (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone and contains two imidazole rings.
Uniqueness: this compound is unique due to its combined pyrrole and imidazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of chemical reactions compared to its individual components .
Propiedades
Número CAS |
190012-89-6 |
|---|---|
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.164 |
Nombre IUPAC |
imidazol-1-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C8H7N3O/c12-8(7-2-1-3-10-7)11-5-4-9-6-11/h1-6,10H |
Clave InChI |
KCBFAIDPMHIZBJ-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C(=O)N2C=CN=C2 |
Sinónimos |
1H-Imidazole,1-(1H-pyrrol-2-ylcarbonyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















